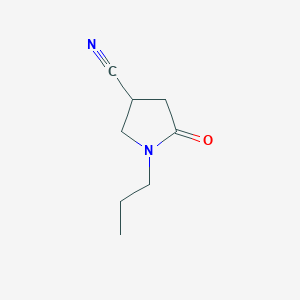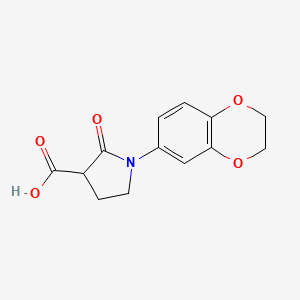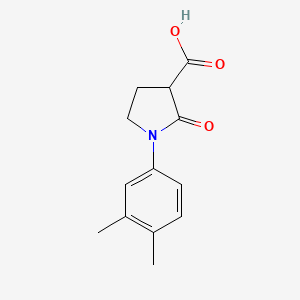
1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid, commonly known as DMPCA, is an organic compound that belongs to the class of pyrrolidines. It is a clear, colorless liquid that is soluble in organic solvents and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DMPCA has been studied extensively due to its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
DMPCA has been studied extensively due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DMPCA has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antibiotics. In biochemistry, DMPCA has been used in the synthesis of enzyme inhibitors, enzyme substrates, and other biomolecules. In pharmacology, DMPCA has been used in the synthesis of receptor ligands, agonists, and antagonists.
Wirkmechanismus
The mechanism of action of DMPCA is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules such as prostaglandins. It is also thought to act as an agonist of the G-protein-coupled receptor PPAR-gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
DMPCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMPCA has anti-inflammatory, anti-oxidative, and anti-cancer effects. In vivo studies have shown that DMPCA has anti-diabetic, anti-obesity, and anti-hypertensive effects.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using DMPCA in lab experiments is its low cost and availability. It can be easily synthesized and is widely available in the market. The major limitation of using DMPCA in lab experiments is its toxicity. DMPCA is classified as a hazardous substance and must be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of DMPCA. These include further investigation into its mechanism of action, its potential use in the treatment of various diseases, and its potential use in drug delivery systems. Additionally, further research could be conducted into the development of new synthetic methods for the synthesis of DMPCA and the development of new derivatives of DMPCA with improved properties. Finally, further research could be conducted into the potential use of DMPCA as an agricultural pesticide.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-4-10(7-9(8)2)14-6-5-11(12(14)15)13(16)17/h3-4,7,11H,5-6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTJOZZZMUUAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(C2=O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3374066.png)
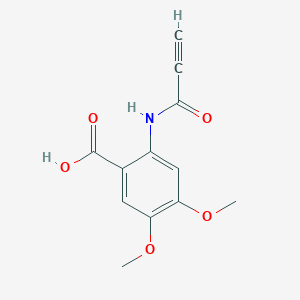
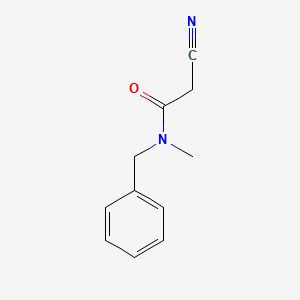


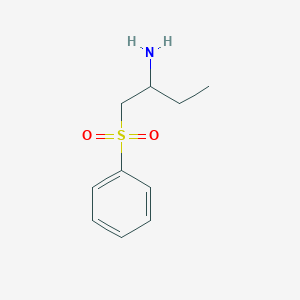
![2-[(3-Methylphenyl)methyl]butanoic acid](/img/structure/B3374105.png)
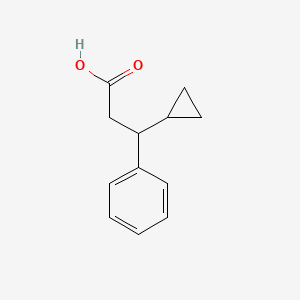
![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374123.png)
